molecular formula C5H11NO B1239911 (E)-2-methylbutanal oxime CAS No. 49805-56-3

(E)-2-methylbutanal oxime

Cat. No. B1239911
CAS RN: 49805-56-3
M. Wt: 101.15 g/mol
InChI Key: SEWWFHKIKWFJNV-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-methylbutanal oxime is a 2-methylbutanal oxime in which the oxime double bond has Z geometry.

Scientific Research Applications

  • Wine and Beer Analysis :

    • (E)-2-methylbutanal oxime derivatives are used in the analysis of wine and beer. A study developed a method for determining wine carbonyl compounds, including various aldehydes that are derivatized to oximes (Culleré, Cacho, & Ferreira, 2004). Another research focused on analyzing aldehydes in beer using a similar approach (Veselý, Lusk, Basařová, Seabrooks, & Ryder, 2003).
  • Pest Control and Plant Studies :

    • Studies on agromyzid flies and predatory wasps revealed that plants emit oximes, including (E)-2-methylbutanal oxime derivatives, in response to pest damage. These compounds play a role in plant defense mechanisms and attracting natural predators of pests (Wei, Zhu, & Kang, 2006).
  • Catalysis and Synthesis :

    • Research in organometallic chemistry explored the stereochemistry and catalytic activity of 2′-methylbutyrophenone oxime derivatives, which can include (E)-2-methylbutanal oxime-like structures (Vatsadze et al., 2017). Another study focused on the efficient synthesis of (E)-methyl 2-(methoxyimino)-2-phenylacetate, showcasing the versatility of oxime chemistry (Wu et al., 2010).
  • Biochemistry and Plant Metabolism :

    • Oximes, including (E)-2-methylbutanal oxime derivatives, are critical in the biosynthesis of cyanogenic glucosides in plants, such as cassava. These compounds are part of the plant's defense system and play roles in growth regulation and plant communication (Jørgensen et al., 2010). Another study highlighted the role of oximes in general and specialized plant metabolism, underscoring their significance in various biochemical pathways (Sørensen, Neilson, & Møller, 2018).
  • Medical Applications :

    • Oximes, including (E)-2-methylbutanal oxime analogs, are investigated for their potential in treating organophosphate poisoning. Studies have evaluated the effectiveness of various oximes in reactivating inhibited acetylcholinesterase, a crucial enzyme affected by organophosphate toxins (Harris et al., 1990).

properties

CAS RN

49805-56-3

Product Name

(E)-2-methylbutanal oxime

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NZ)-N-(2-methylbutylidene)hydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4-

InChI Key

SEWWFHKIKWFJNV-XQRVVYSFSA-N

Isomeric SMILES

CCC(C)/C=N\O

SMILES

CCC(C)C=NO

Canonical SMILES

CCC(C)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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